molecular formula C13H9N3O3 B1626089 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 79039-20-6

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1626089
CAS No.: 79039-20-6
M. Wt: 255.23 g/mol
InChI Key: IORCMACWYLXFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Biginelli-type reaction mentioned above can be scaled up for industrial purposes, given its simplicity and efficiency. The reaction conditions, such as temperature and solvent, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been recognized as a purine analog with cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitory activity . Additionally, it acts as a tyrosine kinase inhibitor, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Dorsomorphin: A bone morphogenetic protein receptor inhibitor.

    Pyrazolo[5,1-b]quinazolines: Known for their potassium ATP channel opening properties.

Uniqueness

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its dual role as a cAMP phosphodiesterase inhibitor and a tyrosine kinase inhibitor. This dual functionality makes it a valuable compound for developing multifunctional drugs.

Properties

IUPAC Name

7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-7,15H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORCMACWYLXFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(C(=O)N3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507925
Record name 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79039-20-6
Record name 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.